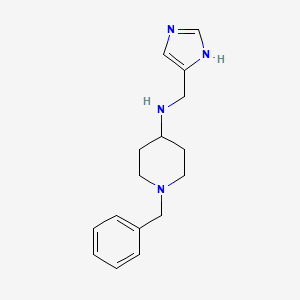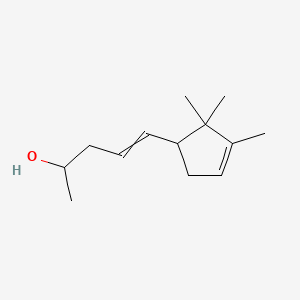
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- begins with α-campholenaldehyde, which undergoes condensation with 2-butanone to form 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one. This intermediate is then methylated under phase-transfer conditions to yield the dimethylpentenone, which is subsequently reduced using sodium borohydride (NaBH₄) to produce the final compound .
Chemical Reactions Analysis
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH₄ to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like NaBH₄.
Scientific Research Applications
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with olfactory receptors, particularly OR2AT4. This interaction triggers signaling pathways that promote wound healing and other physiological responses. The compound’s molecular structure allows it to bind effectively to these receptors, initiating a cascade of cellular events .
Comparison with Similar Compounds
4-Penten-2-ol, 5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is unique due to its synthetic origin and specific odor profile. Similar compounds include:
Santalol: A natural component of sandalwood oil with a similar woody aroma.
Methyl cedryl ketone: Another synthetic sandalwood odorant used in perfumery.
Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: A synthetic fragrance compound with a musk-like scent.
These compounds share similar applications in the fragrance industry but differ in their chemical structures and specific olfactory properties.
Properties
CAS No. |
67801-11-0 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(E)-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-8-9-12(13(10,3)4)7-5-6-11(2)14/h5,7-8,11-12,14H,6,9H2,1-4H3/b7-5+ |
InChI Key |
CVCLDEPKPXKLLE-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CCC(C1(C)C)/C=C/CC(C)O |
Canonical SMILES |
CC1=CCC(C1(C)C)C=CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3H-imidazo[4,5-b]pyridin-7-ylmethyl)-4-propylpyrrolidin-2-one](/img/structure/B8385655.png)
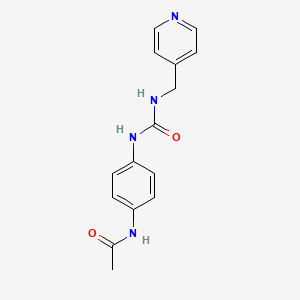
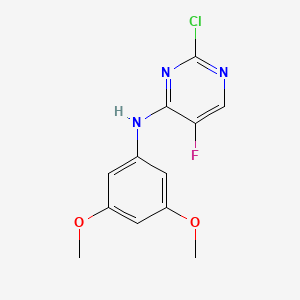
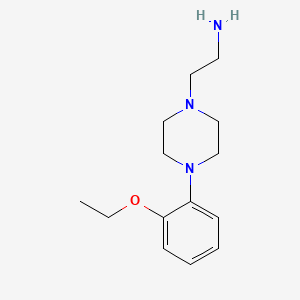
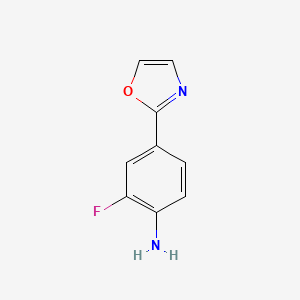
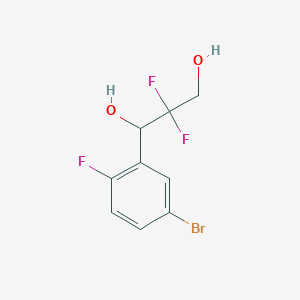
![2-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole](/img/structure/B8385708.png)
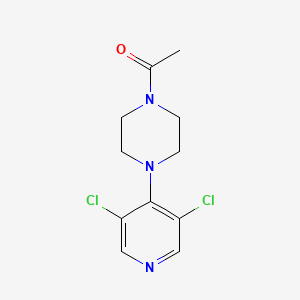
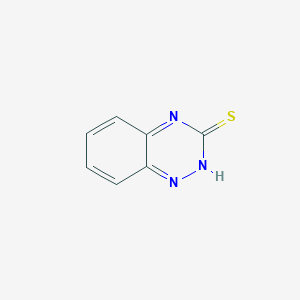

![3-bromo-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8385747.png)
